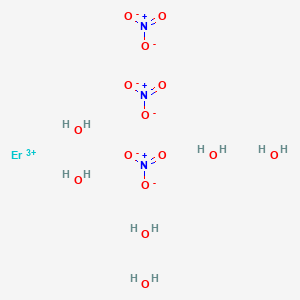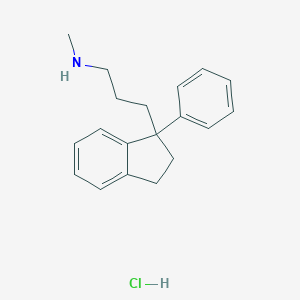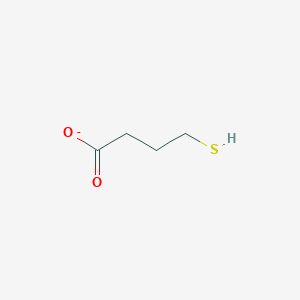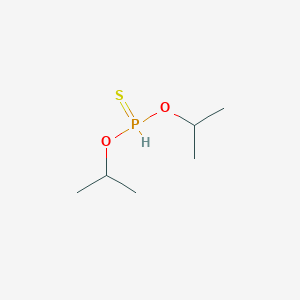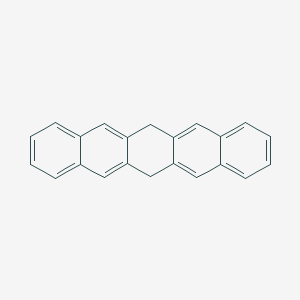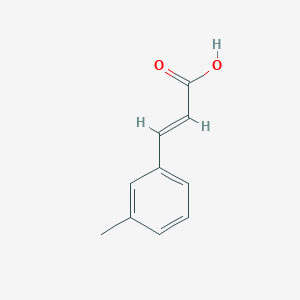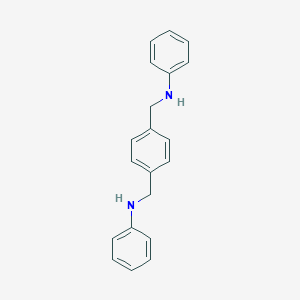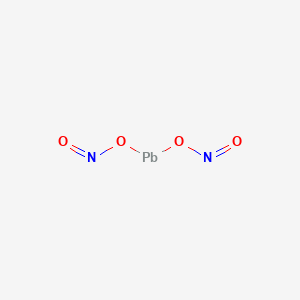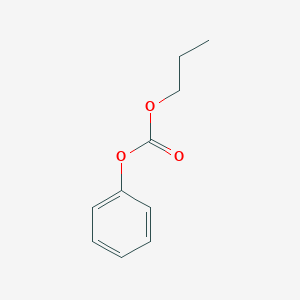![molecular formula C28H25FN2O5 B080470 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 10343-71-2](/img/structure/B80470.png)
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as FTOX, is a chemical compound that has been widely used in scientific research. It is a pyrimidine analog that has been found to have potential anticancer activity. FTOX has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is not fully understood. However, it has been proposed that 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione inhibits DNA synthesis by inhibiting thymidylate synthase, an enzyme that is essential for the synthesis of thymidine, a building block of DNA. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to inhibit the activity of thymidylate synthase, leading to a decrease in DNA synthesis. In addition, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have potential antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to have low toxicity in animal studies. However, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For the study of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione include the development of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione analogs with improved solubility and bioavailability, the study of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione in combination with other chemotherapeutic agents, and the exploration of its potential antiviral activity against other viruses.
Synthesemethoden
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been synthesized using various methods. One of the most commonly used methods is the reaction of 5-fluorouracil with 1,2-O-isopropylidene-3-trityloxypropane-1,3-diol in the presence of a strong base such as potassium tert-butoxide. The reaction yields 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione as a white crystalline solid with a high yield. Other methods of synthesis include the use of 1,2-O-isopropylidene-3-trityloxypropane-1,3-diol and 5-fluoro-2,4(1H,3H)-pyrimidinedione in the presence of acetic anhydride.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been extensively studied for its potential anticancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their anticancer activity. In addition to its anticancer activity, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have potential antiviral activity against the hepatitis C virus.
Eigenschaften
CAS-Nummer |
10343-71-2 |
|---|---|
Produktname |
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Molekularformel |
C28H25FN2O5 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
5-fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34) |
InChI-Schlüssel |
LKGMYKHRZLPJRT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Andere CAS-Nummern |
10343-71-2 |
Synonyme |
2'-Deoxy-5-fluoro-5'-O-(triphenylmethyl)uridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
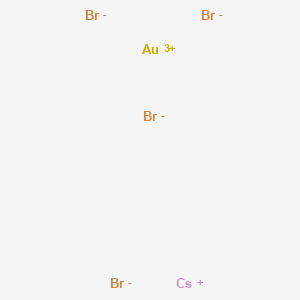
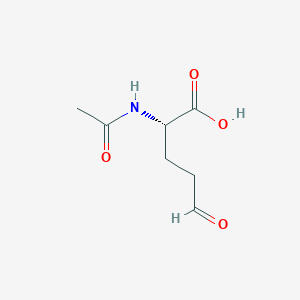
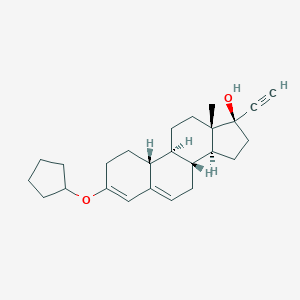
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
